2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((1R,5S,6R)-3-azabicyclo[310]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
The synthesis of 2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the bicyclic core, followed by the introduction of the furan-2-ylmethyl group. Reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide stands out due to its unique bicyclic structure and the presence of the furan-2-ylmethyl group. Similar compounds include:
- 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate
- tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate
These compounds share some structural similarities but differ in their functional groups and overall chemical properties, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-5-8-2-1-3-16-8)4-9-10-6-13-7-11(9)10/h1-3,9-11,13H,4-7H2,(H,14,15)/t9?,10-,11+ |
InChI Key |
XVWNMKBITNKNPC-FGWVZKOKSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CC(=O)NCC3=CC=CO3)CN1 |
Canonical SMILES |
C1C2C(C2CC(=O)NCC3=CC=CO3)CN1 |
Origin of Product |
United States |
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